JMV 390-1

Neuropeptide Metabolism Peptidase Profiling Enzyme Kinetics

JMV 390-1 is the only commercially available inhibitor that simultaneously blocks endopeptidases 24.11, 24.15, 24.16, and aminopeptidase N equipotently (IC50 30-60 nM). Unlike single-target inhibitors (thiorphan, bestatin), it achieves full protection of endogenous neurotensin and neuromedin N, enabling up to 5-fold recovery in ex vivo tissue preparations. Validated in hot-plate, tail-flick, and writhing pain models (10 μg i.c.v.) and provides in vivo PD readouts via potentiation of neurotensin-induced hypothermia. Co-crystal structure with TACE (ADAM17) supports structural biology applications. Choose JMV 390-1 for uncompromised multi-target pathway inhibition.

Molecular Formula C23H35N3O6
Molecular Weight 449.5 g/mol
CAS No. 148473-36-3
Cat. No. B549451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 390-1
CAS148473-36-3
SynonymsJMV 390-1
JMV-390-1
N-(3-((hydroxyamino)carbonyl)-2-benzyl-1-oxoprolyl)-L-isoleucine-L-leucine
Molecular FormulaC23H35N3O6
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO
InChIInChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1
InChIKeyMWZOULASPWUGJJ-NFBUACBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage-20°C

JMV 390-1 (CAS 148473-36-3) – Potent, Broad-Spectrum Inhibitor of Neurotensin/Neuromedin N Degrading Metallopeptidases for Pain and Peptide Metabolism Research


JMV 390-1 (CAS 148473-36-3), formally known as N-[(2R)-4-Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine, is a hydroxamate-based pseudo-tripeptide [1]. It functions as a multipeptidase inhibitor, specifically targeting the major zinc metallopeptidases responsible for the degradation of the neuropeptides neurotensin (NT) and neuromedin N (NN) [2]. Its broad-spectrum inhibition profile, characterized by equipotent Ki values around 50 nM against key enzymes such as endopeptidases 24.11, 24.15, 24.16, and aminopeptidase N, distinguishes it from enzyme-selective inhibitors like thiorphan or bestatin [3].

Why JMV 390-1 Cannot Be Substituted by Single-Target Peptidase Inhibitors in Neuropeptide Metabolism Research


The enzymatic degradation of neurotensin (NT) and neuromedin N (NN) is a complex, multi-enzyme process involving distinct metallopeptidases with overlapping substrate specificities [1]. Using a single-target inhibitor, such as thiorphan (endopeptidase 24.11-selective) or bestatin (aminopeptidase-selective), provides an incomplete blockade of NT/NN catabolism. As demonstrated in hypothalamic slice assays, thiorphan only increases NT recovery, while bestatin only increases NN recovery [2]. In contrast, JMV 390-1's equipotent inhibition of all four major degrading enzymes is essential for achieving the maximal (4-5 fold) increase in both neuropeptides [3]. Substituting with a selective agent would not recapitulate this critical, broad-spectrum effect.

Quantitative Evidence for JMV 390-1 Differentiation: Head-to-Head Data vs. Thiorphan, Bestatin, and In-Class Analogs


JMV 390-1 Demonstrates Broad-Spectrum, Equipotent Inhibition vs. Narrow, Selective Inhibitors

JMV 390-1 inhibits all four major neurotensin/neuromedin N-degrading enzymes—endopeptidase 24.11, 24.15, 24.16, and aminopeptidase N—with similar potency (Ki ~50 nM) [1]. This is in stark contrast to the comparators, thiorphan and bestatin, which are selective for endopeptidase 24.11 and aminopeptidases, respectively [2].

Neuropeptide Metabolism Peptidase Profiling Enzyme Kinetics

JMV 390-1 Achieves Superior Functional Recovery of Both Neurotensin and Neuromedin N Ex Vivo

In mouse hypothalamic slice preparations, JMV 390-1 was the only inhibitor tested that substantially increased the recovery of both immunoreactive neurotensin (iNT) and neuromedin N (iNN). Thiorphan only increased iNT recovery, while bestatin only increased iNN recovery [1].

Ex Vivo Pharmacology Neuropeptide Release Peptidase Inhibition

JMV 390-1 Possesses Potent, Broad-Spectrum In Vitro Inhibitory Activity (IC50 30-60 nM)

JMV 390-1 exhibits nanomolar potency against all four major NT/NN degrading enzymes, with individual IC50 values ranging from 30 to 60 nM [1]. This is contrasted with the IC50 values for angiotensin-(1-7) and its analog, which were determined to be 5 and 2 μM, respectively, in competition studies for the same enzymes, indicating JMV 390-1 is roughly 100-fold more potent .

In Vitro Pharmacology Enzyme Inhibition Potency

JMV 390-1 Displays Potent Analgesic Effects in Multiple In Vivo Pain Models

When administered intracerebroventricularly (i.c.v.) in mice, JMV 390-1 produced significant analgesic effects in three standard nociception assays: the hot-plate test, the tail-flick test, and the acetic acid-induced writhing test [1]. The analgesic effects in the hot-plate and tail-flick tests were largely reversed by the opioid antagonist naltrexone, suggesting a downstream opioidergic mechanism [1].

In Vivo Pharmacology Analgesia Pain Models

Optimal Application Scenarios for JMV 390-1 Based on Evidence of Broad-Spectrum Inhibition


Achieving Maximal Recovery of Endogenous Neurotensin and Neuromedin N in Ex Vivo Tissue Preparations

For researchers using techniques like brain slice superfusion or microdialysis to study the release and function of endogenous neurotensin (NT) and neuromedin N (NN), JMV 390-1 is the inhibitor of choice. Its unique ability to increase the recovery of both peptides up to 4- and 5-fold, respectively, is unmatched by selective inhibitors [1]. This makes it essential for studies aiming to quantify total peptide release or to maximize functional responses in tissue-based assays [1].

Pharmacological Tool for Investigating the Complete Catabolism of Neurotensin

To fully understand the physiological roles of the NT/NN system, it is necessary to block all major routes of its degradation. JMV 390-1, with its equipotent inhibition (Ki ~50 nM) of endopeptidases 24.11, 24.15, 24.16, and aminopeptidase N, provides a complete blockade of NT catabolism [2]. This is in contrast to thiorphan or bestatin, which only block a subset of these pathways [3]. Use JMV 390-1 when the experimental goal is to observe the maximal, integrated effect of NT/NN system activation [2].

In Vivo Studies of Non-Opioid Analgesic Pathways and Pain Modulation

JMV 390-1 has demonstrated potent analgesic effects in multiple rodent pain models (hot-plate, tail-flick, writhing) following central (i.c.v.) administration [4]. Its effects are partially reversed by naltrexone, indicating an indirect engagement of the endogenous opioid system downstream of NT/NN stabilization [4]. This makes JMV 390-1 a valuable tool for dissecting non-opioid analgesic mechanisms and for evaluating the therapeutic potential of enhancing endogenous neuropeptide tone for pain management [4].

Structural Probe for Designing Next-Generation Multi-Target Peptidase Inhibitors

The hydroxamate-based structure of JMV 390-1 has served as a critical template for structure-activity relationship (SAR) studies aimed at developing more selective or potent inhibitors [5]. For medicinal chemists, JMV 390-1 represents a validated starting point for designing new chemical entities with tailored inhibition profiles against the family of zinc metallopeptidases [5]. Its crystal structure in complex with a target enzyme (e.g., TACE) further validates its use as a molecular probe for structure-based drug design [6].

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